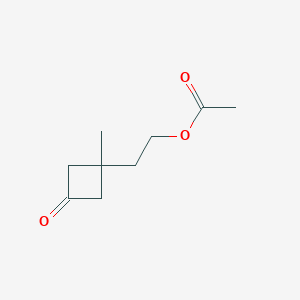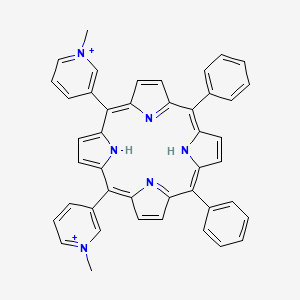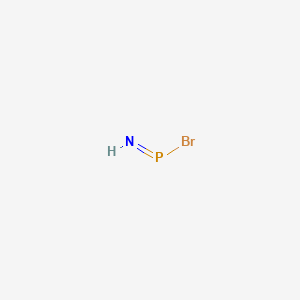![molecular formula C10H7F5O B14294498 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene CAS No. 114746-33-7](/img/structure/B14294498.png)
1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and an allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorophenol with an allyl halide under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pentafluorophenol acts as a nucleophile, displacing the halide from the allyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Epoxides, aldehydes
Reduction: Saturated derivatives
Substitution: Amino or thio-substituted benzene derivatives
Scientific Research Applications
1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its fluorinated benzene ring which imparts desirable properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene
- 1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol
Comparison: 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene is unique due to the presence of five fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to similar compounds. The fluorine atoms increase the compound’s electronegativity and chemical stability, making it more resistant to degradation and reactive under specific conditions. This uniqueness makes it valuable in applications requiring high chemical resistance and stability.
Properties
CAS No. |
114746-33-7 |
|---|---|
Molecular Formula |
C10H7F5O |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
1-but-3-enoxy-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C10H7F5O/c1-2-3-4-16-10-8(14)6(12)5(11)7(13)9(10)15/h2H,1,3-4H2 |
InChI Key |
TYXFLHIYJMXMJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)




![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)


